Trans-3-Ethoxycinnamic Acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

Synthesis of Trans-3-Ethoxycinnamic Acid and its analogs typically involves reactions between homophthalic anhydrides and aromatic aldehydes. For instance, a study by Miliovsky et al. (2015) discusses the synthesis of polyhydroxylated trans-restricted 2-arylcinnamic acid analogues through a one-pot reaction, followed by treatment with BBr3 (Miliovsky et al., 2015).

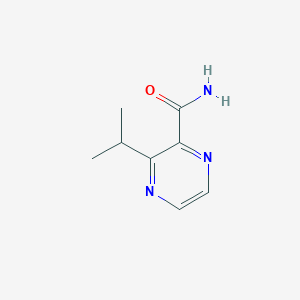

Molecular Structure Analysis

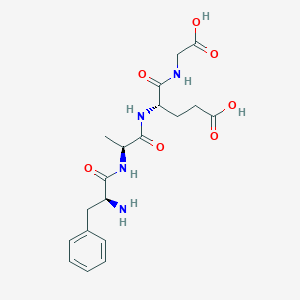

The molecular structure of Trans-3-Ethoxycinnamic Acid is characterized by the presence of an ethoxy group attached to the cinnamic acid framework. Arjunan et al. (2016) conducted vibrational and electronic investigations on trans-2-methoxycinnamic acid, a closely related compound, using FTIR and FT-Raman spectral techniques, which can also provide insights into the molecular structure of Trans-3-Ethoxycinnamic Acid (Arjunan et al., 2016).

Chemical Reactions and Properties

Trans-3-Ethoxycinnamic Acid participates in various chemical reactions characteristic of cinnamic acids. For instance, Li and Liu (2014) reported on copper/silver-mediated reactions for constructing 2-sulfonylbenzo[b]furans from trans-2-hydroxycinnamic acids, highlighting the compound's reactivity in synthetic chemistry (Li & Liu, 2014).

Physical Properties Analysis

The physical properties of Trans-3-Ethoxycinnamic Acid, such as solubility, can be inferred from studies on similar hydroxycinnamic acids. Murga et al. (2003) investigated the solubility of different trans-hydroxycinnamic acids in supercritical carbon dioxide, which provides valuable information on their physical characteristics (Murga et al., 2003).

Chemical Properties Analysis

The chemical properties of Trans-3-Ethoxycinnamic Acid, such as antioxidant activity, can be understood by examining related compounds. For example, the study by Miliovsky et al. (2015) on polyhydroxylated trans-restricted 2-arylcinnamic acids showed significant antioxidant activities, which may be relevant to Trans-3-Ethoxycinnamic Acid as well (Miliovsky et al., 2015).

Wissenschaftliche Forschungsanwendungen

Bioavailability and Biological Activities

HCAs, including derivatives like p-Coumaric acid, exhibit significant bioavailability and are linked with a spectrum of biological activities. These compounds are found in both free and conjugated forms in plants, showing antioxidant, anti-cancer, antimicrobial, anti-inflammatory, and anti-diabetic effects among others. The conjugation of p-Coumaric acid, for example, greatly enhances its biological activities, although challenges remain regarding the absorption of its conjugates (Pei et al., 2016).

Cosmeceutical Applications

Hydroxycinnamic acids and their derivatives are recognized for their potential as multifunctional ingredients in cosmeceuticals. These compounds display a range of skin-beneficial activities, including antioxidant, UV protective effects, and anti-aging properties. Despite their high cosmetic potential, more research is needed to validate their benefits in cosmetic formulations and to overcome challenges related to their stability and bioavailability (Taofiq et al., 2017).

Antioxidant Properties

The antioxidant properties of HCAs, such as caffeic acid, are well-documented. These compounds can scavenge various reactive oxygen species, contributing to their potential in preventing oxidative stress-related diseases. Caffeic acid, in particular, is highlighted for its robust antioxidant activity, which can be beneficial in food preservation and in enhancing human health (Khan et al., 2016).

Environmental and Biotechnological Significance

HCAs are also notable for their role in biodegradation and biotransformation processes. Their interaction with microbial enzymes, such as those in Escherichia coli, underlines their environmental significance, particularly in the degradation of aromatic compounds. This aspect opens new avenues for research into the use of HCAs in environmental biotechnology and bioremediation (Díaz et al., 2001).

Contribution to Plant Defense Mechanisms

In the context of plant biology, HCAs are involved in defense mechanisms against pathogens. Their accumulation in plants is linked to enhanced resistance against various biotic stresses, highlighting their importance in agricultural practices and crop protection strategies (Macoy et al., 2015).

Safety and Hazards

Trans-3-Ethoxycinnamic Acid is classified as an irritant . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

Eigenschaften

IUPAC Name |

(E)-3-(3-ethoxyphenyl)prop-2-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-2-14-10-5-3-4-9(8-10)6-7-11(12)13/h3-8H,2H2,1H3,(H,12,13)/b7-6+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOEYODSOYOGJQH-VOTSOKGWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1)C=CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=CC(=C1)/C=C/C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Trans-3-Ethoxycinnamic Acid | |

CAS RN |

103986-73-8 |

Source

|

| Record name | 3-Ethoxycinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-[[4-(dimethylaminodiazenyl)benzoyl]amino]-3-phenylpropanoate](/img/structure/B34261.png)

![2-chloro-N-[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B34265.png)

![4-[2-(4,5-dihydro-1H-imidazol-2-yl)-1-phenylcyclopropyl]phenol](/img/structure/B34266.png)

![N-[3-[bis(2-hydroxyethyl)amino]propyl]-2-(3-methylbutoxy)benzamide](/img/structure/B34268.png)

![5-[(3,5-Diethyl-4-isocyanatophenyl)methyl]-1,3-diethyl-2-isocyanatobenzene](/img/structure/B34277.png)